![molecular formula C7H5FN2O3S B2650592 7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 152721-97-6](/img/structure/B2650592.png)
7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Overview
Description
7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound with the CAS Number: 152721-97-6 . It has a molecular weight of 216.19 and its IUPAC name is 7-fluoro-2H-1,2,4-benzothiadiazin-3 (4H)-one 1,1-dioxide . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H5FN2O3S/c8-4-1-2-5-6 (3-4)14 (12,13)10-7 (11)9-5/h1-3H, (H2,9,10,11) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It is stored at ambient temperature . The shipping temperature is also ambient .Scientific Research Applications
Enantioselective Fluorinating Agents
The compound can be used as an enantioselective fluorinating agent . It can be prepared in 3 steps from racemic 3-tert-butyl-7-nitro-3, 4-dihydro-2H-benzo [e] [1, 2]thiazine 1, 1-dioxides via optical resolution and fluorination . These agents make accessible both enantiomers of optically active quaternary α-fluoro carbonyl compounds in modest to high enantioselectivities .
Fluorescent Dyes
The compound can be used to create fluorescent dyes . These dyes have five linearly π-conjugated aromatic ring systems (both with and without ethene and 1,3-butadiene spacers) . The emission colors observed ranged from green to red, depending on the unsaturated chains attached at the 4- and 7- positions of the bezo-2,1,3-thiadiazole core .
Dichroic Fluorescence
The compound can be used to create dyes that exhibit highly dichroic and efficient fluorescence . The dye 4,7–bis [5-bis (phenylethenyl)thiophen-2-yl]-2,1,3-benzothiadiazole is of particular importance. This is the first example of a dye emitting strong red fluorescence (633 nm). When dispersed in MLC-2039, dichroic ratio values up to 12.3 were obtained .
NIR-II Dyes
The compound can be used to create small-molecule based NIR-II (1000–1700 nm) dyes . These dyes are highly promising candidates for in vivo molecular imaging because of their high biocompatibility, fast excretion, and high clinical translation ability .
Safety and Hazards
properties
IUPAC Name |
7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3S/c8-4-1-2-5-6(3-4)14(12,13)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUAGWGFDMMEMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)S(=O)(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide |
Synthesis routes and methods
Procedure details
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